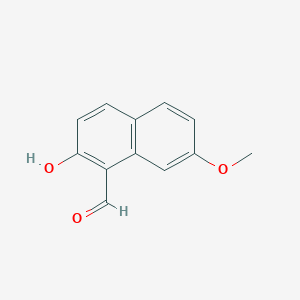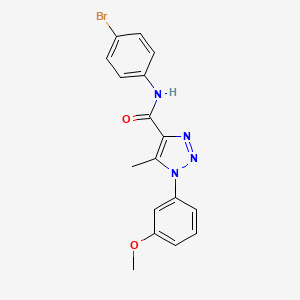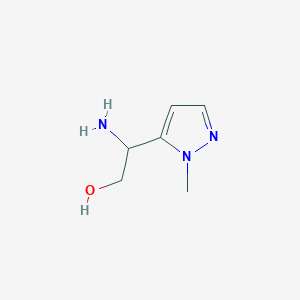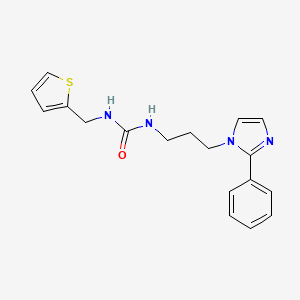
2-Hydroxy-7-methoxy-1-naphthaldehyde
Overview
Description
2-Hydroxy-7-methoxy-1-naphthaldehyde is a chemical compound with the molecular formula C12H10O3 . It has a molecular weight of 202.21 . It is often used in scientific research due to its multifaceted properties.
Molecular Structure Analysis
The linear formula of this compound is C12H10O3 . The InChI code is 1S/C12H10O3/c1-15-9-4-2-8-3-5-12(14)11(7-13)10(8)6-9/h2-7,14H,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s known that 2-Hydroxy-1-naphthaldehyde is often used as a functionalised fluorescent backbone for the synthesis of different fluorescent chemosensors .Physical and Chemical Properties Analysis
This compound is a powder . It has a storage temperature of 2-8°C . The boiling point and melting point are not available for this specific compound.Scientific Research Applications
Fluorescence Detection and Derivatization in Amino Acids Analysis
2-Hydroxy-1-naphthaldehyde (HNA) has been utilized as a derivatizing agent for the fluorescence detection of amino acids such as histidine, methionine, and tryptophan. It offers an effective method for separating HNA-derivatized amino acids on reversed-phase columns, presenting a viable alternative to traditional methods like the o-phthaldialdehyde (OPA) method. This application is significant in pharmaceutical and biochemical analyses (El-Brashy & Al-Ghannam, 1997).
Development of Fluorescent Chemosensors
2-Hydroxy-1-naphthaldehyde has been recognized as a functionalized fluorescent backbone crucial for synthesizing various fluorescent chemosensors. Its structural features, including the hydroxy moiety and the aldehyde group, enable the creation of sensors for detecting various cations and anions. These sensors are used for detecting a range of substances, from cations like Al3+, Zn2+, and Fe3+ to anions such as AcO and F, and even toxic species like N2H4 and H2S (Das & Goswami, 2017).
Energetic and Structural Properties in Naphthaldehyde Derivatives
A comprehensive study involving both experimental and computational methods has been conducted on hydroxy and methoxy naphthaldehyde derivatives. This research provides insights into the enthalpies, entropies, and Gibbs energies of sublimation and formation of these compounds, contributing to a deeper understanding of their energetic and structural properties (Amaral et al., 2015).
Proton Transfer and Deprotonation Studies
Investigations into naphthaldehydes, including 4-hydroxy-1-naphthaldehyde, have revealed important insights into their potential for tautomerism, proton transfer, and deprotonation. These studies, utilizing techniques like UV-Vis spectroscopy and NMR, have significant implications in understanding the chemical behavior and applications of these compounds (Manolova et al., 2015).
Antiprotozoal and Cytotoxic Properties
Research into the roots of Diospyros assimilis has led to the isolation of naphthalene derivatives, including 2-naphthaldehyes, which have shown potential in antiprotozoal activity against parasites like Trypanosoma and Leishmania. This highlights the biological applications of these compounds (Ganapaty et al., 2006).
Safety and Hazards
The safety information available indicates that 2-Hydroxy-7-methoxy-1-naphthaldehyde may be harmful if swallowed (Hazard Statement: H302) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Mechanism of Action
Target of Action
It’s known that aldehyde compounds often interact with proteins and nucleic acids in cells .
Mode of Action
It’s known that the hydroxyl group in the 2-position acts as a hydrogen bond donor site, and the aldehyde group and its derivatives in the 1-position act as hydrogen bond acceptor sites . This suggests that the compound may interact with its targets through hydrogen bonding, potentially altering their structure and function .
Biochemical Pathways
It’s known that aldehyde compounds can participate in various biochemical reactions, including the formation of schiff bases and michael additions .
Pharmacokinetics
It’s soluble in water (40 g/l at 20°c), which suggests it may have good bioavailability
Result of Action
It’s known that aldehyde compounds can have various biological effects, depending on their specific targets and the nature of their interactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Hydroxy-7-methoxy-1-naphthaldehyde. For instance, its stability may be affected by light and temperature, as it’s recommended to be stored in a dark place at 2-8°C . The compound’s action and efficacy could also be influenced by the pH and the presence of other compounds in its environment .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Hydroxy-7-methoxy-1-naphthaldehyde are not fully understood due to limited research. It is known that the compound can participate in various biochemical reactions. For instance, it can react with hydroxylamine to form oximes or hydrazine to form hydrazones
Cellular Effects
It is known that similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that similar compounds can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that similar compounds can have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is known that similar compounds can have threshold effects observed in these studies, as well as toxic or adverse effects at high doses .
Metabolic Pathways
It is known that similar compounds can interact with various enzymes or cofactors .
Transport and Distribution
It is known that similar compounds can interact with various transporters or binding proteins .
Subcellular Localization
It is known that similar compounds can be directed to specific compartments or organelles .
Properties
IUPAC Name |
2-hydroxy-7-methoxynaphthalene-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-15-9-4-2-8-3-5-12(14)11(7-13)10(8)6-9/h2-7,14H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGADZACBGKOHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=CC(=C2C=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75965-66-1 | |
| Record name | 2-Hydroxy-7-methoxy-1-naphthaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-3-(3-pyridinyl)-2-propenenitrile](/img/structure/B2434129.png)

![3-[(4-imino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]-2H-chromen-2-one](/img/structure/B2434131.png)


![N-(4-methoxyphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2434137.png)


![11-[2-[3-Hydroxy-4-[4-(4-methoxyphenyl)pyrazolidin-3-yl]phenoxy]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2434141.png)


![Ethyl 4-methyl-5-(phenylcarbamoyl)-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B2434146.png)


